N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by its molecular formula . This compound belongs to the thienopyrimidine family, which is recognized for its diverse biological activities and potential therapeutic applications. Thienopyrimidines are known for their ability to interact with various biological targets, making them significant in medicinal chemistry and drug development .
The compound is classified under heterocyclic amines and is specifically categorized as a thienopyrimidine derivative. It has been synthesized and studied for its potential pharmacological properties, particularly in the context of antibacterial activity and as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis .
The synthesis of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. One common method is the Gewald reaction, which utilizes malononitrile and sulfur in the presence of a base such as triethylamine at room temperature. This reaction allows for the formation of thieno[2,3-d]pyrimidine derivatives in high yields .
The molecular structure of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine features a thienopyrimidine core with a p-tolyl group attached to the nitrogen atom at position 4.
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine can undergo several chemical reactions:
These reactions are facilitated by common solvents like ethanol or dichloromethane and may involve catalysts such as palladium on carbon.
The mechanism of action for N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine primarily involves its role as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the electron transport chain within bacterial cells, leading to ATP depletion and ultimately cell death . This mechanism highlights its potential as a therapeutic agent against tuberculosis.
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine has several scientific uses:
This compound represents a promising avenue for further research into novel therapeutic agents and advanced materials in various scientific fields.
Thieno[2,3-d]pyrimidin-4-amine derivatives represent a privileged scaffold in modern medicinal chemistry due to their structural versatility and broad-spectrum biological activities. These fused heterocyclic systems serve as critical molecular platforms for designing inhibitors targeting key pathological pathways in oncology, infectious diseases, and inflammation. The N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine moiety, characterized by a para-methyl-substituted aryl group at the 4-position amine, exemplifies strategic molecular optimization to enhance target affinity and drug-like properties. This scaffold’s significance stems from its balanced pharmacokinetic profile, target specificity, and synthetic tractability, making it a cornerstone structure in anticancer, antimalarial, and kinase inhibitor development [3] [6].
Thieno[2,3-d]pyrimidin-4-amines function as efficient purine bioisosteres due to their isoelectronic nature and spatial resemblance to adenine nucleobases. The scaffold replicates adenine’s hydrogen-bonding topology through:
Table 1: Electronic and Spatial Comparison with Purine
Parameter | Thieno[2,3-d]pyrimidin-4-amine | Adenine | Biological Implication |
---|---|---|---|
Hydrogen Bond Acceptors | 3 (N1, N3, ring N) | 3 | Mimics ATP cofactor binding |
Hydrogen Bond Donors | 1 (exocyclic NH) | 1 (NH₂) | Targets conserved kinase hinge regions |
π-Electron Density | Delocalized across fused system | Delocalized | Stabilizes π-stacking in hydrophobic pockets |
Molecular Topology | Planar | Planar | Facilitates deep active-site penetration |
LogP (Calculated) | ~2.8 | ~0.5 | Enhanced membrane permeability |
This bioisosterism enables competitive inhibition of adenine-binding enzymes, including:
The thiophene-pyrimidine fusion introduces superior metabolic stability compared to purines, as the carbon-sulfur bond resists oxidative degradation by cytochrome P450 enzymes. This property significantly enhances in vivo half-lives in therapeutic applications [3] [6].
The medicinal evolution of thieno[2,3-d]pyrimidin-4-amines began with the discovery of Gamhepathiopine (2-((tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one), identified as a multitarget antiplasmodial agent active against both erythrocytic and hepatic stages of Plasmodium falciparum. Key structural features identified through SAR studies include:
Table 2: Key Pharmacophores and Their Biological Impact
Compound | R4 Substituent | R6 Group | Biological Activity | Reference |
---|---|---|---|---|
Gamhepathiopine | OH | p-Tolyl | Antiplasmodial (PfK1 EC₅₀ = 0.12 μM), poor solubility | [1] |
Chloro-derivative | Cl | p-Tolyl | Improved hepatic stage inhibition (PbIC₅₀ = 1.8 μM) | [6] |
4-Morpholino derivative | Morpholine | p-Tolyl | Enhanced microsomal stability (t½ > 60 min) | [4] |
VIb (PI3K inhibitor) | Morpholine | Cyclohexyl | PI3Kβ inhibition (84%), T-47D cytotoxicity (IC₅₀=2.1 μM) | [4] |
CK2 inhibitors | (Thienopyrimidin-4-ylthio)carboxylic acid | Variable | CK2 inhibition (IC₅₀ < 100 nM) | [2] |
Pharmacophore optimization revealed critical structure-activity relationships:
The N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine core emerged as a strategic hybrid incorporating optimal features: the p-tolyl group for hydrophobic anchoring, the exocyclic amine for solubility and H-bonding, and the electron-rich thienopyrimidine for π-stacking interactions.
The p-tolyl group (4-methylphenyl) at the 4-amine position provides distinct advantages in molecular optimization:
Electronic and Steric Modulation:
Pharmacokinetic Optimization:
Table 3: Impact of N-(p-Tolyl) on Solubility and Permeability
Compound | R4 Group | Aqueous Solubility (μg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
---|---|---|---|---|
4-Chloro derivative | Cl | 8.9 | 32.5 | 18 |
N-(4-Fluorophenyl) derivative | 4-F-C₆H₄ | 15.2 | 28.7 | 42 |
N-(p-Tolyl) derivative | 4-CH₃-C₆H₄ | 22.6 | 36.9 | >60 |
N-(1-Naphthyl) derivative | 1-Naphthyl | 5.3 | 15.2 | 37 |
Target-Specific Applications:
The strategic incorporation of the p-tolyl group resolves the classic "activity-solubility trade-off" prevalent in aromatic heterocycles, enabling nanomolar potency while maintaining favorable ADME profiles.
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6